Diacetoxy-6-gingerdiol

描述

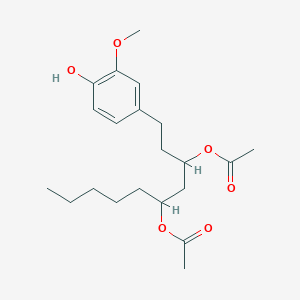

Structure

3D Structure

属性

CAS 编号 |

143615-75-2 |

|---|---|

分子式 |

C21H32O6 |

分子量 |

380.5 g/mol |

IUPAC 名称 |

[(3R,5S)-3-acetyloxy-1-(4-hydroxy-3-methoxyphenyl)decan-5-yl] acetate |

InChI |

InChI=1S/C21H32O6/c1-5-6-7-8-18(26-15(2)22)14-19(27-16(3)23)11-9-17-10-12-20(24)21(13-17)25-4/h10,12-13,18-19,24H,5-9,11,14H2,1-4H3/t18-,19+/m0/s1 |

InChI 键 |

PXBFKEHWQRAQQD-RBUKOAKNSA-N |

手性 SMILES |

CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C |

规范 SMILES |

CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C |

产品来源 |

United States |

Foundational & Exploratory

What is the mechanism of action of Diacetoxy-6-gingerdiol?

An In-depth Technical Guide on the Mechanism of Action of Diacetoxy-6-gingerdiol

Introduction

This compound, a diarylheptanoid derived from the rhizomes of ginger (Zingiber officinale), has emerged as a compound of significant interest due to its anti-inflammatory and antioxidant properties.[1] Recent research has elucidated its protective effects on the extracellular matrix (ECM) of nucleus pulposus cells (NPCs), suggesting its potential as a therapeutic agent for intervertebral disc degeneration (IDD). This document provides a detailed overview of the molecular mechanism of action of this compound, with a focus on its interaction with key signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of the IL-1β-mediated NLRP3 inflammasome pathway and the subsequent suppression of cellular pyroptosis.[1][2] Additionally, it confers cytoprotective effects through the activation of the Nrf2/HO-1 signaling axis.[2]

Inhibition of the NLRP3 Inflammasome Pathway

Interleukin-1β (IL-1β) is a key pro-inflammatory cytokine implicated in the pathogenesis of IDD. It triggers a signaling cascade that leads to the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

This compound directly targets and inhibits the activity of the NLRP3 inflammasome.[2] This inhibitory action disrupts the inflammatory cascade, leading to a reduction in the catabolism of the extracellular matrix and promoting anabolism in nucleus pulposus cells.[1]

Suppression of Pyroptosis

Pyroptosis is a form of pro-inflammatory programmed cell death dependent on caspase-1. The activation of the NLRP3 inflammasome and caspase-1 leads to the cleavage of Gasdermin D (GSDMD), a key protein in the execution of pyroptosis. The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cellular contents.

This compound has been shown to significantly suppress the expression of key pyroptosis markers, including GSDMD and Caspase-1, in IL-1β-induced NPCs.[2] This inhibition of pyroptosis helps to preserve the integrity of the nucleus pulposus cellular microenvironment.[2]

Activation of the Nrf2/HO-1 Axis

Beyond its anti-inflammatory effects, this compound also exhibits antioxidant properties by activating the Nrf2/HO-1 signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). By up-regulating Nrf2, this compound enhances the cellular defense against oxidative stress, which is a contributing factor to the pathology of IDD.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

| Parameter | Value | Cell Type | Reference |

| Bioactivity & Cytotoxicity | |||

| Non-cytotoxic Concentration | ≤ 1 nM | Nucleus Pulposus Cells (NPCs) | [1][2] |

| Experimental Concentrations | 0.5 nM and 1 nM | Nucleus Pulposus Cells (NPCs) | [1][2] |

| Molecular Targeting | |||

| Binding Score to NLRP3 | -30.64 kcal/mol | In silico (NPCs context) | [1] |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by this compound.

Caption: IL-1β-mediated NLRP3 Inflammasome and Pyroptosis Pathway Inhibition by this compound.

Caption: Activation of the Nrf2/HO-1 Antioxidant Pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for investigating the effects of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxicity of this compound on human nucleus pulposus cells (NPCs).

-

Method: Cell Counting Kit-8 (CCK-8) assay.

-

Protocol:

-

Seed NPCs in 96-well plates at a density of 5 x 10³ cells/well and culture overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 10, 50, 100 nM) for 24 and 48 hours.

-

After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control group.

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To quantify the mRNA expression levels of genes related to inflammation, pyroptosis, and matrix metabolism.

-

Protocol:

-

RNA Extraction: Isolate total RNA from treated and untreated NPCs using a TRIzol reagent according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform real-time PCR using a SYBR Green qPCR master mix on a real-time PCR system.

-

Typical Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

-

Target Genes: GSDMD, Caspase-1, NLRP3, Aggrecan, Collagen II.

-

Housekeeping Gene: GAPDH for normalization.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

-

Western Blot Analysis

-

Objective: To detect the protein expression levels of key signaling molecules.

-

Protocol:

-

Protein Extraction: Lyse NPCs in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NLRP3, anti-Caspase-1, anti-GSDMD, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

-

Caption: Experimental workflow for analyzing the molecular effects of this compound.

Conclusion

This compound demonstrates a multi-faceted mechanism of action that makes it a promising candidate for the treatment of intervertebral disc degeneration. Its ability to concurrently inhibit the IL-1β-mediated NLRP3 inflammasome pathway and activate the cytoprotective Nrf2/HO-1 axis addresses both the inflammatory and oxidative stress components of IDD pathology. The provided data and protocols offer a foundational guide for further research and development of this potent natural compound.

References

Diacetoxy-6-Gingerdiol: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetoxy-6-gingerdiol, a derivative of gingerol found in the rhizomes of Zingiber officinale, is emerging as a compound of significant interest in the scientific community.[1][2][3][4] Possessing notable anti-inflammatory and antioxidant properties, this diarylheptanoid shows promise in the modulation of key cellular pathways implicated in degenerative diseases.[1] This technical guide provides a comprehensive overview of the known biological activities and functions of this compound, with a focus on its therapeutic potential in intervertebral disc degeneration. We present a summary of quantitative data, detailed experimental protocols from key studies, and visual representations of its mechanism of action to facilitate further research and drug development efforts.

Introduction

Derived from ginger, a plant with a long history of medicinal use, this compound is a specialized compound isolated from the dichloromethane extract of ginger rhizomes.[1][2][3] Its parent compound, 6-gingerol, is known for a wide range of biological activities, including anti-tumor, antioxidant, and anti-inflammatory effects.[5][6][7] this compound, a structurally related molecule, has been shown to exhibit potent biological effects, particularly in the context of cellular protection and modulation of inflammatory responses.[1] This guide will delve into the specific mechanisms and experimental evidence supporting the biological functions of this compound.

Biological Activities and Functions

The primary reported biological activities of this compound revolve around its anti-inflammatory and antioxidant effects. A key area of investigation has been its protective role in nucleus pulposus cells (NPCs), the central component of intervertebral discs.

Anti-inflammatory Effects

This compound has been demonstrated to protect the extracellular matrix (ECM) of nucleus pulposus cells and mitigate intervertebral disc degeneration by targeting the IL-1β-mediated NLRP3 inflammasome pathway.[1] Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the pathogenesis of intervertebral disc degeneration. By inhibiting the NLRP3 inflammasome, this compound effectively curtails the downstream inflammatory cascade.

Anti-pyroptotic Effects

In addition to its anti-inflammatory activity, this compound has been shown to inhibit pyroptosis in NPCs.[1][8] Pyroptosis is a form of pro-inflammatory programmed cell death. The compound was found to suppress the expression of key pyroptosis markers, including Gasdermin D (GSDMD), Caspase-1, and IL-1β in an IL-1β-induced in vitro model of intervertebral disc degeneration.[8]

Antioxidant Effects

The protective effects of this compound are also attributed to its antioxidant properties. Research suggests that it can activate the Nrf2/HO-1 signaling pathway, a critical pathway involved in the cellular defense against oxidative stress.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on the effects of this compound on nucleus pulposus cells.

Table 1: Cytotoxicity of this compound on Nucleus Pulposus Cells (NPCs)

| Concentration | Treatment Duration | Cytotoxicity |

| ≤ 1 nM | 24 hours | Not positively cytotoxic[1][8] |

| ≤ 1 nM | 48 hours | Not positively cytotoxic[8] |

| > 1 nM | Not specified | Potential for cytotoxicity |

Table 2: Efficacy of this compound in an In Vitro Model of Intervertebral Disc Degeneration

| Concentration | Treatment Duration | Key Effects |

| 0.5 nM, 1 nM | 24 hours | Promotes anabolism of extracellular matrix[1] |

| 0.5 nM, 1 nM | 24 hours | Inhibits catabolism of extracellular matrix[1] |

| 0.5 nM, 1 nM | 24 hours | Inhibits pyroptosis in NPCs[1] |

Table 3: Molecular Targeting of this compound

| Target Protein | Binding Score (kcal/mol) | Cell Type |

| NLRP3 | -30.64 | Nucleus Pulposus Cells[1] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Line: Human nucleus pulposus cells (NPCs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: NPCs are treated with varying concentrations of this compound (e.g., 0.5 nM, 1 nM) for specified durations (e.g., 24 or 48 hours). For in vitro models of intervertebral disc degeneration, cells are often pre-treated with IL-1β to induce an inflammatory state before the addition of this compound.

Cytotoxicity Assay

-

Method: Cell Counting Kit-8 (CCK-8) assay.

-

Procedure:

-

Seed NPCs in 96-well plates.

-

After adherence, treat cells with different concentrations of this compound for 24 or 48 hours.

-

Add CCK-8 solution to each well and incubate for a specified time.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.

-

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key markers in signaling pathways.

-

Procedure:

-

Lyse treated and control cells to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against target proteins (e.g., NLRP3, GSDMD, Caspase-1, IL-1β, Nrf2, HO-1) overnight at 4°C.

-

Incubate with a corresponding secondary antibody.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qPCR)

-

Purpose: To measure the mRNA expression levels of target genes.

-

Procedure:

-

Extract total RNA from treated and control cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and specific primers for the genes of interest (e.g., GSDMD).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change using the 2^-ΔΔCt method.

-

Signaling Pathways and Mechanisms of Action

The biological functions of this compound are mediated through its interaction with specific intracellular signaling pathways.

Inhibition of the IL-1β-Mediated NLRP3 Inflammasome Pathway

This compound directly targets the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune response. By inhibiting NLRP3, it prevents the activation of Caspase-1, which in turn blocks the maturation and secretion of the pro-inflammatory cytokine IL-1β.

Caption: Inhibition of the IL-1β-mediated NLRP3 inflammasome pathway by this compound.

Regulation of Pyroptosis

By inhibiting Caspase-1 activation, this compound also prevents the cleavage of Gasdermin D (GSDMD), a key step in the execution of pyroptosis. This prevents the formation of pores in the cell membrane and the subsequent release of cellular contents and pro-inflammatory signals.

Caption: this compound inhibits pyroptosis by blocking Caspase-1-mediated GSDMD cleavage.

Activation of the Nrf2/HO-1 Antioxidant Pathway

This compound has been suggested to exert its protective effects in part through the activation of the Nrf2/HO-1 pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined anti-inflammatory, anti-pyroptotic, and antioxidant activities. Its ability to modulate the NLRP3 inflammasome and Nrf2 signaling pathways highlights its therapeutic potential for treating inflammatory and degenerative conditions, particularly intervertebral disc degeneration.

Future research should focus on:

-

In vivo studies: To validate the efficacy and safety of this compound in animal models of intervertebral disc degeneration and other inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Structure-activity relationship (SAR) studies: To identify key structural features responsible for its biological activity and to potentially design more potent and specific derivatives.

-

Clinical trials: To evaluate the therapeutic efficacy of this compound in human patients.

The continued investigation of this compound holds significant promise for the development of novel therapies for a range of debilitating diseases. This guide serves as a foundational resource for scientists and researchers dedicated to advancing this important area of study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. This compound|CAS 143615-75-2|DC Chemicals [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isolation and Purification of Diacetoxy-6-gingerdiol from Zingiber officinale

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacetoxy-6-gingerdiol, a derivative of gingerdiol, is a naturally occurring compound found in the rhizomes of ginger (Zingiber officinale)[1][2]. This diarylheptanoid has garnered significant interest within the scientific community due to its potent anti-inflammatory and antioxidant properties[1]. Research has specifically highlighted its role in the inhibition of the IL-1β-mediated NLRP3 inflammasome pathway, suggesting its potential as a therapeutic agent for inflammatory conditions[1]. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from ginger rhizomes, presents its key analytical data, and illustrates its relevant biological signaling pathway.

Physicochemical and Spectroscopic Data

A summary of the key analytical data for this compound is presented below. This information is crucial for the identification and characterization of the compound during and after the purification process.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₃₂O₆ | [3] |

| Molecular Weight | 380.48 g/mol | |

| Appearance | Yellowish oil | Inferred from similar compounds |

| Solubility | Dichloromethane, Chloroform, Ethyl Acetate, DMSO, Acetone | |

| ¹H NMR (CDCl₃) | Data not fully available in searched literature. | |

| ¹³C NMR (CDCl₃) | Data not fully available in searched literature. | |

| Mass Spectrometry (ESI-MS) | [M+H]⁺, [(M+H) – CH₃COOH]⁺ at m/z 321.2046, [(M+H) – 2CH₃COOH]⁺ at m/z 261.1843, [M+Na]⁺ | [3][4] |

Experimental Protocols

Extraction of Crude Ginger Oleoresin

This protocol describes the initial solvent extraction of the crude oleoresin from dried ginger rhizomes, which will contain this compound.

Materials and Equipment:

-

Dried ginger rhizomes, powdered

-

Dichloromethane (CH₂Cl₂)

-

Soxhlet apparatus or equivalent extraction setup

-

Rotary evaporator

-

Whatman No. 1 filter paper

Procedure:

-

Weigh 500 g of finely powdered, dried ginger rhizomes.

-

Place the ginger powder into a large cellulose thimble and position it in the chamber of a Soxhlet apparatus.

-

Add 2.5 L of dichloromethane to the boiling flask.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Continue the extraction for 8-12 hours, or until the solvent in the siphon tube runs clear.

-

After extraction, allow the apparatus to cool.

-

Filter the dichloromethane extract through Whatman No. 1 filter paper to remove any fine plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude ginger oleoresin.

-

Store the crude oleoresin at 4°C in a sealed, light-protected container.

Purification by Silica Gel Column Chromatography

This step aims to fractionate the crude oleoresin to isolate compounds with similar polarities, including this compound.

Materials and Equipment:

-

Crude ginger oleoresin

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column (e.g., 5 cm diameter, 60 cm length)

-

Hexane (n-Hexane)

-

Ethyl acetate (EtOAc)

-

Fraction collector or collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Prepare a slurry of 200 g of silica gel in hexane and pour it into the chromatography column, allowing it to pack uniformly without air bubbles.

-

Dissolve 10 g of the crude ginger oleoresin in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely from the silica gel-adsorbed sample.

-

Carefully load the dried sample onto the top of the packed silica gel column.

-

Begin elution with a non-polar mobile phase, starting with 100% hexane.

-

Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. A suggested gradient is as follows:

-

100% Hexane (2 column volumes)

-

95:5 Hexane:EtOAc (4 column volumes)

-

90:10 Hexane:EtOAc (4 column volumes)

-

80:20 Hexane:EtOAc (4 column volumes)

-

70:30 Hexane:EtOAc (4 column volumes)

-

50:50 Hexane:EtOAc (4 column volumes)

-

100% EtOAc (2 column volumes)

-

-

Collect fractions of approximately 20-30 mL.

-

Monitor the separation by spotting collected fractions on TLC plates. Develop the TLC plates in a mobile phase of Hexane:EtOAc (e.g., 7:3 or 1:1 v/v) and visualize under a UV lamp.

-

Pool the fractions that contain the compound of interest based on their TLC profiles. This compound is expected to elute in the mid-to-high polarity fractions.

-

Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

Materials and Equipment:

-

Semi-purified this compound fraction

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative HPLC column (e.g., 250 x 20 mm, 5 µm)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (optional, for improved peak shape)

-

Rotary evaporator or lyophilizer

Procedure:

-

Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with the C18 column.

-

Prepare the mobile phase, for example, a gradient of acetonitrile and water. A starting condition could be 50:50 ACN:Water, moving to a higher concentration of ACN over 30-40 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

-

Equilibrate the column with the initial mobile phase for at least 30 minutes.

-

Inject the sample onto the column.

-

Run the gradient elution and monitor the chromatogram at a suitable wavelength (e.g., 280 nm).

-

Collect the peak corresponding to this compound.

-

Combine the collected fractions containing the pure compound.

-

Remove the solvent from the collected fractions using a rotary evaporator or by lyophilization to obtain pure this compound.

-

Confirm the purity of the final product using analytical HPLC.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for this compound Isolation.

Signaling Pathway

This diagram depicts the inhibitory effect of this compound on the IL-1β-mediated NLRP3 inflammasome pathway.

Caption: Inhibition of NLRP3 Inflammasome by this compound.

Conclusion

This technical guide outlines a comprehensive approach to the isolation and purification of this compound from Zingiber officinale. The provided protocols, while based on general methods for gingerols, offer a solid foundation for researchers to obtain this promising bioactive compound for further investigation. The presented analytical data and the visualization of its mechanism of action in the NLRP3 pathway underscore its potential in the development of novel anti-inflammatory therapeutics. Further research is warranted to establish a standardized protocol and to fully elucidate the pharmacological profile of this compound.

References

Diacetoxy-6-Gingerdiol: A Deep Dive into its Mechanisms of Action in Cellular Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diacetoxy-6-gingerdiol, a bioactive compound isolated from the rhizomes of ginger (Zingiber officinale), has emerged as a promising therapeutic agent with potent anti-inflammatory and antioxidant properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of this compound on key cellular pathways. Drawing upon recent scientific findings, this document details its role in the inhibition of inflammatory cascades and the activation of antioxidant responses, offering valuable insights for researchers and professionals engaged in drug discovery and development. The primary focus will be on its protective effects on nucleus pulposus cells (NPCs) and its potential in mitigating intervertebral disc degeneration (IDD).[1][2]

Core Cellular Pathways Modulated by this compound

Recent research has elucidated the significant role of this compound in modulating critical cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Inhibition of the IL-1β-Mediated NLRP3 Inflammasome Pathway and Pyroptosis

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of various inflammatory diseases, including intervertebral disc degeneration. This compound has been shown to counteract the detrimental effects of IL-1β by directly targeting the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines like IL-1β and initiates a pro-inflammatory form of programmed cell death known as pyroptosis.

This compound effectively inhibits the IL-1β-mediated activation of the NLRP3 inflammasome in nucleus pulposus cells.[1][2] This inhibition, in turn, suppresses the downstream activation of caspase-1 and the subsequent cleavage of Gasdermin D (GSDMD), a key executioner of pyroptosis. By blocking this pathway, this compound prevents the lytic cell death of NPCs and the release of inflammatory cellular contents, thereby preserving the integrity of the extracellular matrix.[1]

Activation of the Nrf2/HO-1 Antioxidant Pathway

In addition to its anti-inflammatory effects, this compound demonstrates significant antioxidant activity through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, including HO-1.

The upregulation of HO-1 by this compound leads to the production of biliverdin, carbon monoxide, and free iron, which collectively contribute to the resolution of oxidative stress and the maintenance of cellular homeostasis. This antioxidant mechanism is crucial for protecting nucleus pulposus cells from the damaging effects of reactive oxygen species (ROS) generated during inflammatory conditions.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key molecular markers in nucleus pulposus cells, as reported in the literature.

Table 1: Effect of this compound on Markers of Extracellular Matrix (ECM) Metabolism in IL-1β-stimulated Nucleus Pulposus Cells

| Marker | Treatment Group | Concentration | Change vs. IL-1β Control | Reference |

| Anabolic Markers | ||||

| Collagen Type II | This compound | 0.5 nM | Increased | [1] |

| This compound | 1 nM | Increased | [1] | |

| Aggrecan | This compound | 0.5 nM | Increased | [1] |

| This compound | 1 nM | Increased | [1] | |

| Catabolic Markers | ||||

| ADAMTS-4 | This compound | 0.5 nM | Decreased | [1] |

| This compound | 1 nM | Decreased | [1] | |

| MMP-3 | This compound | 0.5 nM | Decreased | [1] |

| This compound | 1 nM | Decreased | [1] |

Table 2: Effect of this compound on Markers of the NLRP3 Inflammasome and Pyroptosis in IL-1β-stimulated Nucleus Pulposus Cells

| Marker | Treatment Group | Concentration | Change vs. IL-1β Control | Reference |

| GSDMD | This compound | 0.5 nM | Decreased | [1] |

| This compound | 1 nM | Decreased | [1] | |

| Caspase-1 | This compound | 0.5 nM | Decreased | [1] |

| This compound | 1 nM | Decreased | [1] | |

| IL-1β | This compound | 0.5 nM | Decreased | [1] |

| This compound | 1 nM | Decreased | [1] |

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the cellular effects of this compound. These are based on standard molecular and cell biology techniques and should be adapted as necessary for specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: Primary human nucleus pulposus cells (NPCs) are isolated from surgical samples.

-

Culture Conditions: Cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For inflammatory stimulation, cells are pre-treated with IL-1β (e.g., 10 ng/mL) for a specified period. This compound is then added at desired concentrations (e.g., 0.5 nM and 1 nM) for the indicated treatment duration (e.g., 24 hours).

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., NLRP3, Caspase-1, GSDMD, Nrf2, HO-1, Collagen Type II, Aggrecan, ADAMTS-4, MMP-3, and β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable RNA isolation reagent. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.

Immunofluorescence Staining

-

Cell Seeding and Treatment: NPCs are seeded on glass coverslips and treated as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining: Cells are blocked with goat serum and then incubated with primary antibodies against target proteins overnight at 4°C. After washing, cells are incubated with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: Images are captured using a fluorescence microscope.

Conclusion

This compound exhibits significant therapeutic potential through its dual action as a potent anti-inflammatory and antioxidant agent. Its ability to inhibit the IL-1β-mediated NLRP3 inflammasome pathway and subsequent pyroptosis, coupled with its activation of the protective Nrf2/HO-1 antioxidant response, makes it a compelling candidate for the development of novel therapies for inflammatory conditions such as intervertebral disc degeneration. The quantitative data and mechanistic insights provided in this guide underscore the importance of further preclinical and clinical investigations to fully realize the therapeutic promise of this natural compound. The detailed experimental protocols offer a foundation for researchers to further explore the multifaceted cellular effects of this compound.

References

Diacetoxy-6-gingerdiol CAS number and chemical information

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetoxy-6-gingerdiol, a diarylheptanoid derived from the rhizomes of Zingiber officinale Roscoe (ginger), has garnered significant interest within the scientific community for its notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the chemical information, experimental protocols, and biological activities of this compound, with a particular focus on its modulation of the NLRP3 inflammasome and Nrf2/HO-1 signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Information

This compound, also known by its IUPAC name [3-acetyloxy-1-(4-hydroxy-3-methoxyphenyl)decan-5-yl] acetate, is a key bioactive compound found in ginger.[1][2][3][4][5][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 143615-75-2 | [2][4][6] |

| Molecular Formula | C₂₁H₃₂O₆ | [2][4] |

| Molecular Weight | 380.48 g/mol | [2][4] |

| Appearance | Oil | [3] |

| Purity | >98% (by HPLC) | [3][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Storage | Store at -20°C, sealed and away from moisture. | [2][4] |

Experimental Protocols

Isolation of this compound from Zingiber officinale

This compound is naturally present in the rhizomes of ginger and can be isolated through chromatographic techniques.[2][3][6]

Protocol:

-

Extraction: The dried and powdered rhizomes of Zingiber officinale are extracted with dichloromethane.[2][6]

-

Fractionation: The crude extract is subjected to column chromatography on silica gel.

-

Purification: Further purification is achieved using various chromatographic methods such as Sephadex LH-20, ODS (Octadecylsilane), and MCI (Mitsubishi Chemical Industries) gel column chromatography to yield pure this compound.[3] The purity of the isolated compound is then confirmed by High-Performance Liquid Chromatography (HPLC) and its structure elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR).[3][8]

Chemical Synthesis of this compound

While isolation from its natural source is common, a stereoselective synthesis of (+)-[6]-gingerdiol, the precursor to this compound, has been reported starting from vanillin. The diacetoxy derivative can then be obtained through acetylation.[9]

Key Synthetic Steps for (+)-[6]-gingerdiol:

-

Mouroka allylation

-

Diasterioselective iodine-induced electrophilic cyclization

-

Ring-opening of an epoxide[9]

Acetylation of the resulting[6]-gingerdiol with acetic anhydride in pyridine yields this compound.

Biological Assays

The cytotoxic effects of this compound can be assessed using a CCK-8 (Cell Counting Kit-8) assay. For instance, in studies with nucleus pulposus cells (NPCs), cells are treated with varying concentrations of this compound (e.g., 0-100 nM) for 24 to 48 hours, and cell viability is measured spectrophotometrically.[5]

The antioxidant potential of this compound can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The discoloration of the DPPH solution is measured spectrophotometrically, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[10]

Biological Activity and Mechanisms of Action

This compound exhibits significant anti-inflammatory and antioxidant activities, primarily through its interaction with key cellular signaling pathways.[1][5]

Table 2: Biological Activities of this compound

| Activity | Cell Line/Model | Observed Effect | Concentration | Reference(s) |

| Anti-inflammatory | Nucleus Pulposus Cells (NPCs) | Inhibition of IL-1β-mediated NLRP3 inflammasome pathway | 0.5, 1 nM | [1] |

| Antioxidant | - | - | - | [5] |

| Cytoprotective | Nucleus Pulposus Cells (NPCs) | Protects the extracellular matrix and ameliorates intervertebral disc degeneration | 0.5, 1 nM | [1] |

| Cytotoxicity | HT-29 human colon cancer cells | Stronger cytotoxicity than[6]-gingerol | - | [8] |

Inhibition of the NLRP3 Inflammasome Pathway

This compound has been shown to be a potent inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[11] By inhibiting this pathway, this compound effectively reduces inflammation.[1]

Activation of the Nrf2/HO-1 Signaling Pathway

This compound can also exert its protective effects by activating the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1.[12][13] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of these protective genes.[12][13] This mechanism contributes to the antioxidant and anti-inflammatory properties of this compound.[5]

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of this compound.

Signaling Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | CAS:143615-75-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|CAS 143615-75-2|DC Chemicals [dcchemicals.com]

- 7. This compound supplier | CAS 143615-75-2 | AOBIOUS [aobious.com]

- 8. Analysis of Chemical Properties of Edible and Medicinal Ginger by Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jchr.org [jchr.org]

- 11. journals.viamedica.pl [journals.viamedica.pl]

- 12. Activation of Nrf2 target enzymes conferring protection against oxidative stress in PC12 cells by ginger principal constituent 6-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ginger Oleoresin Alleviated γ-Ray Irradiation-Induced Reactive Oxygen Species via the Nrf2 Protective Response in Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diacetoxy-6-gingerdiol Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxy-6-gingerdiol is a gingerol compound isolated from the rhizomes of Zingiber officinale (ginger).[1] While research has indicated its anti-inflammatory and antioxidant properties, particularly in protecting nucleus pulposus cells through the inhibition of the IL-1β-mediated NLRP3 pathway, its direct anti-cancer effects are an emerging area of investigation.[1] These application notes provide detailed protocols for studying the effects of this compound on cancer cells, drawing upon established methodologies for the closely related and well-studied compound, 6-gingerol. The provided protocols for cell viability, apoptosis, and cell cycle analysis serve as a robust starting point for characterizing the potential anti-neoplastic properties of this compound.

Given the limited specific data on this compound in cancer models, the following protocols are adapted from extensive research on 6-gingerol. Researchers should consider these as foundational methods that will likely require optimization, particularly concerning optimal concentrations and treatment durations for specific cancer cell lines.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and the related compound 6-gingerol to provide a comparative context for experimental design.

Table 1: Effects of this compound on Nucleus Pulposus Cells (NPCs)

| Parameter | Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference |

| Cytotoxicity | NPCs | 0-100 nM | 24 or 48 h | Not cytotoxic at concentrations of 1 nM or lower. | [1] |

| ECM Regulation | NPCs | 0.5, 1 nM | 24 h | Promoted anabolism and inhibited catabolism of the extracellular matrix. | [1] |

| Pyroptosis | NPCs | 0.5, 1 nM | 24 h | Inhibited pyroptosis. | [1] |

Table 2: Anti-proliferative and Pro-apoptotic Effects of 6-Gingerol on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Concentration(s) | Incubation Time | Observed Effect | Reference |

| Breast Cancer | MDA-MB-231, MCF-7 | 100, 200 µM | 48 h | Inhibition of cell proliferation, G0/G1 cell cycle arrest, and induction of apoptosis. | [2] |

| Colon Cancer | HCT-116 | 0-200 µM | 24 h | Dose-dependent inhibition of cell growth (IC50 of 160.42 µM). | [3] |

| Lung Cancer | H-1299 | 0-200 µM | 24 h | Inhibition of cell growth (IC50 = 200 µM for a metabolite of 6-gingerol). | [3] |

| Pancreatic Cancer | HPAC, BxPC-3 | 400 µM | 24, 48, or 72 h | G1 phase cell cycle arrest. | [4] |

| Renal Cell Carcinoma | ACHN, 786-O, 769-P | 10, 30, 50 µM | 48 h | Enhanced accumulation of cells at the G1 transition. | [5] |

| Bladder Cancer | 5637 | 100, 300, 500 µM | Not specified | Inhibition of cell proliferation and induction of apoptosis. | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, HCT-116, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve a range of final concentrations for treatment (a starting range could be 0.1 µM to 200 µM, based on 6-gingerol studies). Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).

-

Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (determined from the MTT assay, e.g., IC50 concentration) and a vehicle control for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis/necrosis).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine if this compound induces cell cycle arrest.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at desired concentrations for 24, 48, or 72 hours.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathways

This protocol is to investigate the effect of this compound on key signaling proteins. Based on 6-gingerol data, potential pathways to investigate include PI3K/Akt, MAPK, and apoptosis-related proteins.

Materials:

-

Cancer cell line of interest

-

6-well plates or larger culture dishes

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., for Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, Cyclin D1, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

Visualizations

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

Caption: A potential signaling pathway (PI3K/Akt) that may be modulated by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [6]-Gingerol Induces Cell Cycle Arrest and Cell Death of Mutant p53-expressing Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Gingerol induces cell-cycle G1-phase arrest through AKT–GSK 3β–cyclin D1 pathway in renal-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [6]-Gingerol induces Caspase-Dependent Apoptosis in Bladder Cancer cells via MAPK and ROS Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experimental Design Using Diacetoxy-6-gingerdiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxy-6-gingerdiol, a derivative of gingerol found in the rhizomes of Zingiber officinale, has emerged as a promising therapeutic agent with potent anti-inflammatory and antioxidant properties.[1] Recent in vitro studies have elucidated its protective effects against intervertebral disc degeneration (IDD) by targeting key inflammatory and antioxidant signaling pathways.[1][2] These application notes provide a comprehensive guide for designing in vivo experiments to investigate the therapeutic potential of this compound, with a focus on its application in inflammatory and degenerative disease models.

Mechanism of Action

In vitro studies have demonstrated that this compound exerts its effects through a dual mechanism:

-

Inhibition of the IL-1β-mediated NLRP3 Inflammasome Pathway : this compound has been shown to directly bind to and inhibit the NLRP3 inflammasome, a key driver of inflammation.[1][2] This inhibition prevents the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.

-

Activation of the Nrf2/HO-1 Antioxidant Pathway : The compound also activates the Nrf2 transcription factor, leading to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes.[1][2] This pathway plays a crucial role in protecting cells from oxidative stress.

Proposed In Vivo Applications

Based on its mechanism of action, this compound is a strong candidate for in vivo investigation in models of:

-

Intervertebral Disc Degeneration

-

Osteoarthritis

-

Neuroinflammatory diseases

-

Atherosclerosis[3]

-

Other inflammatory conditions driven by NLRP3 activation and oxidative stress.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the key quantitative data from in vitro studies, which can inform dose selection for initial in vivo experiments.

| Parameter | Cell Type | Concentration | Effect | Reference |

| Cytotoxicity | Nucleus Pulposus Cells (NPCs) | ≤ 1 nM | No positive cytotoxicity observed | [1] |

| NLRP3 Binding Score | N/A | 0.5, 1 nM | -30.64 kcal/mol | [1] |

| ECM Anabolism | NPCs | 0.5, 1 nM | Promotes anabolism | [1] |

| ECM Catabolism | NPCs | 0.5, 1 nM | Inhibits catabolism | [1] |

| Pyroptosis | NPCs | 0.5, 1 nM | Inhibits pyroptosis | [1] |

Experimental Protocols

Animal Model of Intervertebral Disc Degeneration (IDD)

A common and reproducible method to induce IDD in small animals is through needle puncture of the intervertebral disc.

-

Species: Sprague-Dawley rats (Male, 12-14 weeks old) are a suitable model.

-

Procedure:

-

Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

-

Under sterile conditions, make a dorsal incision to expose the lumbar spine.

-

Identify the L4-L5 and L5-L6 intervertebral discs.

-

Using a 21G needle, puncture the annulus fibrosus of the target discs, parallel to the endplates, and rotate 360 degrees.

-

Suture the incision and provide post-operative analgesia.

-

-

Sham Control: A sham group should undergo the same surgical procedure without the needle puncture.

This compound Formulation and Administration

-

Formulation: A suggested in vivo formulation is a clear solution in 10% DMSO and 90% Corn Oil.[1] It is recommended to prepare the working solution fresh on the day of use.[1]

-

Dosage: Based on the low nanomolar effective concentrations in vitro, a starting dose range for in vivo studies could be 1-10 mg/kg body weight. Dose-response studies are recommended to determine the optimal therapeutic dose.

-

Administration Route: Intraperitoneal (IP) injection is a common and effective route for systemic delivery. Oral gavage can also be considered, though bioavailability may be lower, as seen with other gingerols.

Experimental Groups

| Group | Description |

| 1. Sham | Sham surgery + Vehicle administration |

| 2. IDD Control | IDD surgery + Vehicle administration |

| 3. D-6-G Low Dose | IDD surgery + this compound (e.g., 1 mg/kg) |

| 4. D-6-G High Dose | IDD surgery + this compound (e.g., 10 mg/kg) |

Treatment should commence 24 hours post-surgery and continue daily for the duration of the experiment (e.g., 4-8 weeks).

Endpoint Analysis

-

Histological Analysis:

-

At the study endpoint, euthanize the animals and harvest the lumbar spines.

-

Fix, decalcify, and embed the spines in paraffin.

-

Section the intervertebral discs and stain with Hematoxylin and Eosin (H&E) for morphology and Safranin O-Fast Green for proteoglycan content.

-

Score the degree of disc degeneration using a validated grading scale.

-

-

Immunohistochemistry/Immunofluorescence:

-

Stain disc sections for key markers:

-

Inflammation: NLRP3, Caspase-1, IL-1β

-

ECM Metabolism: MMP-13, ADAMTS-5 (catabolic), Collagen II, Aggrecan (anabolic)

-

Antioxidant Response: Nrf2, HO-1

-

-

-

Biochemical Analysis:

-

Homogenize disc tissue to extract proteins and RNA.

-

Western Blot: Quantify protein levels of NLRP3, Caspase-1, IL-1β, Nrf2, HO-1, MMP-13, ADAMTS-5, Collagen II, and Aggrecan.

-

RT-qPCR: Quantify mRNA expression of the genes encoding the above proteins.

-

-

Behavioral Analysis (Optional):

-

Assess pain and motor function using tests such as the von Frey test for mechanical allodynia and open-field test for locomotor activity.

-

Mandatory Visualizations

Caption: Signaling pathways of this compound.

Caption: Proposed in vivo experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Nrf2/HO-1 Pathway and Human Atherosclerotic Plaque Vulnerability: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring the Antioxidant Activity of Diacetoxy-6-gingerdiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxy-6-gingerdiol, a diarylheptanoid isolated from the rhizomes of ginger (Zingiber officinale), has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects[1]. The antioxidant capacity of a compound is a critical parameter in drug development, as oxidative stress is implicated in the pathogenesis of numerous diseases. This document provides detailed protocols for commonly employed in vitro assays to quantify the antioxidant activity of this compound: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Data Presentation

While specific antioxidant activity data for this compound is not widely published, the following table summarizes the antioxidant activity of a structurally analogous diarylheptanoid, 3,5-diacetoxy-7-(3,4-dihydroxyphenyl)-1-(3,4-dihydroxyphenyl) heptane, also isolated from Zingiber officinale. This data can serve as a valuable reference point for interpreting results obtained for this compound.

| Assay | Compound Concentration | % Inhibition | Reference Compound |

| DPPH Radical Scavenging Activity | 10 µg/mL | 15.55% | Not Specified |

| 50 µg/mL | 76.01% | Not Specified | |

| Superoxide Scavenging Activity | 10 µg/mL | 18.66% | Not Specified |

| 50 µg/mL | 35.43% | Not Specified |

Table 1: Antioxidant activity of a diarylheptanoid structurally similar to this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of Test Sample and Standards:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.

-

Prepare a similar dilution series for the positive control.

-

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound, the positive control, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution with methanol.

-

A_sample is the absorbance of the DPPH solution with the test sample or standard.

-

-

Determination of IC50: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol (or Ethanol)

-

Phosphate buffered saline (PBS)

-

Positive control (e.g., Trolox or Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Sample and Standards: Prepare a dilution series of this compound and the positive control in methanol.

-

Assay:

-

In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of the different concentrations of this compound, the positive control, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the ABTS•+ solution with methanol.

-

A_sample is the absorbance of the ABTS•+ solution with the test sample or standard.

-

-

Determination of TEAC: The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.

Materials:

-

This compound

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Preparation of Test Sample and Standards:

-

Prepare a dilution series of this compound in a suitable solvent.

-

Prepare a standard curve using a series of concentrations of FeSO₄.

-

-

Assay:

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the test sample, standard, or blank (solvent) to the wells.

-

Incubate the plate at 37°C for 4 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation of FRAP Value: The FRAP value is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

-

This compound

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Phosphate buffer (75 mM, pH 7.4)

-

Black 96-well microplate

-

Fluorescence microplate reader with an incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Fluorescein in phosphate buffer.

-

Prepare a working solution of Fluorescein by diluting the stock solution in phosphate buffer.

-

Prepare a solution of AAPH in phosphate buffer immediately before use.

-

Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve.

-

-

Preparation of Test Sample: Prepare a dilution series of this compound in phosphate buffer.

-

Assay:

-

In a black 96-well plate, add 150 µL of the Fluorescein working solution to each well.

-

Add 25 µL of the test sample, Trolox standards, or phosphate buffer (blank) to the wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes in the plate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

-

Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

-

Calculation of ORAC Value:

-

Calculate the area under the curve (AUC) for each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

The ORAC value of the sample is calculated from the standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.

-

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Diacetoxy-6-gingerdiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxy-6-gingerdiol, a derivative of 6-gingerol found in ginger, has demonstrated notable anti-inflammatory properties. Emerging research indicates its potential to modulate key inflammatory pathways, making it a compound of interest for therapeutic development. One study has shown that this compound exerts anti-inflammatory and antioxidant effects by inhibiting the IL-1β-mediated NLRP3 pathway in nucleus pulposus cells.[1][2] This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The protocols herein describe methods to quantify nitric oxide production, measure pro-inflammatory cytokine levels, and analyze the expression of key inflammatory enzymes and signaling proteins.

Mechanism of Action

While the precise mechanisms of this compound are still under investigation, studies on the closely related compound, 6-gingerol, provide significant insights. 6-gingerol has been shown to inhibit the production of inflammatory mediators by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in LPS-stimulated macrophages.[3][4][5][6][7] It is hypothesized that this compound shares a similar mechanism of action, involving the downregulation of pro-inflammatory gene expression.

Key Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting).

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 nM) for 1-2 hours. A recent study on nucleus pulposus cells found effective concentrations to be around 0.5 and 1 nM.[1]

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter times may be optimal for signaling pathway analysis).

-

Include appropriate controls: untreated cells (negative control), cells treated with LPS only (positive control), and cells treated with this compound only.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

-

Procedure:

-

After the treatment period, collect 50-100 µL of culture supernatant from each well of a 96-well plate.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in the culture supernatant.

-

Principle: A capture antibody specific to the cytokine of interest is coated onto a 96-well plate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which also binds to the cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, and the absorbance is measured.

-

Procedure:

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's instructions for coating the plate with the capture antibody, blocking, adding samples and standards, adding the detection antibody, and adding the enzyme conjugate and substrate.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key inflammatory mediators and signaling molecules.

-

Target Proteins:

-

Inducible Nitric Oxide Synthase (iNOS)

-

Cyclooxygenase-2 (COX-2)

-

Phosphorylated and total forms of NF-κB p65

-

Phosphorylated and total forms of MAPKs (e.g., p38, ERK1/2, JNK)

-

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Data Presentation

| Parameter | Control | LPS (1 µg/mL) | LPS + this compound (0.1 nM) | LPS + this compound (1 nM) | LPS + this compound (10 nM) |

| NO Production (µM) | |||||

| TNF-α (pg/mL) | |||||

| IL-6 (pg/mL) | |||||

| IL-1β (pg/mL) | |||||

| iNOS Expression (relative to loading control) | |||||

| COX-2 Expression (relative to loading control) | |||||

| p-NF-κB/total NF-κB | |||||

| p-p38/total p38 |

This table is a template for summarizing quantitative data. The actual concentrations and results will vary depending on the experimental conditions.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 4. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dried Ginger (Zingiber officinalis) Inhibits Inflammation in a Lipopolysaccharide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: Diacetoxy-6-gingerdiol as a Potent Inhibitor of the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[3] Diacetoxy-6-gingerdiol, a gingerol isolated from the rhizomes of ginger (Zingiber officinale), has emerged as a promising natural compound with anti-inflammatory and antioxidant properties.[4][5] Recent studies have demonstrated its ability to protect the extracellular matrix of nucleus pulposus cells and mitigate intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway.[4][5] These application notes provide a summary of the inhibitory activity of this compound and a detailed protocol for assessing its efficacy in an in vitro NLRP3 inflammasome inhibition assay.

Data Presentation